Product packaging for Bis(xylylazo)resorcinol(Cat. No.:CAS No. 28514-75-2)

Bis(xylylazo)resorcinol

Cat. No.: B14697968
CAS No.: 28514-75-2
M. Wt: 374.4 g/mol
InChI Key: XSNMLNOQYBFHPX-UHFFFAOYSA-N
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Description

Historical Context of Resorcinol-Based Azo Compounds

The journey of synthetic dyes began in the mid-19th century, a period that marked a significant shift from natural to synthetic colorants. unb.capsiberg.com The discovery of the diazotization reaction by Peter Griess in the late 1850s was a pivotal moment that paved the way for the development of azo dyes. researchgate.net Early azo dyes were synthesized by reacting arylamines with nitrous acid to form diazonium salts, which were then coupled with other aromatic compounds. iipseries.org

Resorcinol (B1680541), or 1,3-benzenediol, with its activated aromatic ring, quickly emerged as a valuable coupling component in the synthesis of azo dyes. ontosight.aibritannica.com One of the early examples of a disazo dye involved the use of resorcinol. This dye was created by coupling resorcinol with one molecule of diazotized sulphanilic acid and one molecule of diazotized crude 2,4-xylidine. iipseries.org This historical development highlighted the potential of resorcinol to create more complex dye structures, leading to a rapid expansion in the variety and application of azo dyes. iipseries.org

Significance of Azo Functionalities in Organic Chemistry and Materials Science

The defining feature of an azo compound is the presence of one or more azo groups (-N=N-), which act as a bridge between two aromatic rings. numberanalytics.comquora.com This functional group is the chromophore responsible for the vibrant colors of these compounds, a result of the extended π-electron conjugation system created by the linkage. iipseries.orgontosight.ai The ease of their synthesis, coupled with their intense coloration and stability, has made azo compounds indispensable in numerous applications. researchgate.net They constitute over 60% of all known dye systems and are widely used as colorants in textiles, plastics, and coatings. iipseries.orgnumberanalytics.com

Beyond their role as dyes, azo functionalities are significant in various areas of organic synthesis and materials science. numberanalytics.com The reactivity of the azo group allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex organic molecules, including heterocycles and natural products. numberanalytics.com In materials science, the unique photochemical properties of azo compounds are harnessed in applications such as optical data storage, liquid crystal displays, and nonlinear optics. mdpi.com The ability to tailor the properties of azo compounds by modifying the substituents on the aromatic rings allows for the design of materials with specific light-responsive characteristics. mdpi.com

Structural Framework of Bis(xylylazo)resorcinol within Azo Dye Classification

This compound, as its name suggests, is a disazo dye. This classification indicates the presence of two azo groups within its molecular structure. researchgate.net The synthesis of this compound involves the diazotization of two equivalents of 2,4-dimethylbenzenamine (xylidine), which are then coupled to a single molecule of resorcinol. chemicalbook.com

The general structure of an azo dye can be represented as Ar-N=N-Ar', where Ar and Ar' are aromatic rings. numberanalytics.com In the case of this compound, the resorcinol ring acts as the central coupling component, and two xylyl groups are attached via the azo linkages. From a symmetry perspective, it can be classified as a primary disazo dye, where two equivalents of a diazoic acid are coupled to the same coupling component. iipseries.org

The structural properties of this compound are detailed in the table below:

PropertyValue
IUPAC Name 4,6-bis[(2,4-dimethylphenyl)diazenyl]benzene-1,3-diol uni.lu
Molecular Formula C22H22N4O2 uni.luechemi.com
Molecular Weight 374.4 g/mol echemi.com
CAS Number 29190-28-1 chemradar.comchemicalbook.com

This structural framework, with its two azo groups and substituted aromatic rings, is responsible for the compound's characteristic properties and its classification as a brilliant orange dye. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4O2 B14697968 Bis(xylylazo)resorcinol CAS No. 28514-75-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28514-75-2

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

4,6-bis[(2,4-dimethylphenyl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)9-13)23-25-19-11-20(22(28)12-21(19)27)26-24-18-8-6-14(2)10-16(18)4/h5-12,27-28H,1-4H3

InChI Key

XSNMLNOQYBFHPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=C(C=C3)C)C)C

Origin of Product

United States

Synthetic Methodologies for Bis Xylylazo Resorcinol and Analogous Azo Resorcinol Systems

Classical Diazotization-Coupling Reaction Pathways for Azo Dye Synthesis

The foundational method for synthesizing azo dyes, including bis(xylylazo)resorcinol, is the diazotization-coupling reaction. nih.gov This two-stage process has been a cornerstone of industrial organic chemistry for the production of a vast array of colored compounds. nih.govchemistai.org

The first stage, diazotization, involves the transformation of a primary aromatic amine into a diazonium salt. chemistai.orgslideshare.net This is typically achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). chemistai.orgyoutube.com The reaction is highly temperature-sensitive and must be carried out at low temperatures, generally between 0-5°C, to prevent the unstable diazonium salt from decomposing. chemistai.orgmdpi.com

The resulting diazonium salt is a highly reactive electrophile. wikipedia.orgorganic-chemistry.org In the second stage, known as the coupling reaction, this diazonium salt reacts with an electron-rich aromatic compound, referred to as the coupling component. chemistai.orgwikipedia.org For the synthesis of this compound, the coupling component is resorcinol (B1680541) (1,3-benzenediol). ontosight.ai The diazonium ion attacks the activated aromatic ring of the coupling agent, leading to an electrophilic aromatic substitution and the formation of the characteristic azo bond (-N=N-), which acts as a chromophore, imparting color to the compound. chemistai.orgwikipedia.org The coupling reaction's efficiency and the position of substitution on the coupling component are significantly influenced by the pH of the reaction medium. chemistai.orgorganic-chemistry.org For phenols like resorcinol, the reaction is generally faster at a high pH. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the desired selectivity in the synthesis of azo dyes. Key parameters that are manipulated include temperature, pH, and the concentration of reactants.

The low temperature (0-5°C) requirement for the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. chemistai.orgmdpi.com Precise pH control is also paramount, particularly during the coupling reaction. For instance, when coupling diazo components with resorcinol, maintaining a constant pH is essential to obtain consistent product quality and high yields, as fluctuations can lead to the formation of different products or mixtures. google.com The use of buffer systems to stabilize the pH of the initial resorcinol charge has been implemented to address this challenge. google.com

The concentration of reagents, such as sodium nitrite and the coupling component, also plays a significant role. Studies on the synthesis of azo dyes derived from resorcinol have investigated the optimal concentrations of these reactants to achieve maximum color intensity and product formation. researchgate.net For example, in one study, the ideal concentration of sodium nitrite was found to be 5.8× 10⁻⁵M, with higher concentrations leading to a decrease in color intensity. researchgate.net Similarly, the concentration of the resorcinol reagent was optimized to achieve the best absorption increment. researchgate.net

The choice of solvent can also impact the reaction. While aqueous media are common, research has explored solvent-free conditions to improve the environmental profile of the synthesis. rsc.orgtandfonline.com

Mechanistic Investigations of Coupling Reactions involving Resorcinol Cores

The coupling reaction between a diazonium salt and an aromatic compound like resorcinol proceeds via an electrophilic aromatic substitution mechanism. slideshare.netwikipedia.org The diazonium ion, acting as the electrophile, attacks the electron-rich resorcinol ring, which serves as the nucleophile. wikipedia.org

The substitution typically occurs at the para-position relative to an activating group on the coupling agent. wikipedia.org However, if the para-position is already occupied, the substitution will occur at the ortho-position, although the reaction rate is generally slower. wikipedia.org In the case of resorcinol, which has two hydroxyl groups, the positions ortho and para to these activating groups are highly susceptible to electrophilic attack.

The pH of the reaction medium plays a critical role in the mechanism. For phenolic coupling components like resorcinol, a basic environment is preferred. quora.com Under basic conditions, the hydroxyl group of the phenol (B47542) is deprotonated to form a phenoxide ion. quora.com This phenoxide ion is a much more powerful activating group than the neutral hydroxyl group, leading to a significant increase in the electron density of the aromatic ring and making it more susceptible to attack by the relatively weak diazonium electrophile. quora.com This increased reactivity facilitates the coupling reaction.

Advanced Synthetic Strategies for this compound Derivatives

Functionalization of the Resorcinol Nucleus

The synthesis of derivatives of this compound can be achieved by modifying the central resorcinol core. This can involve introducing various functional groups onto the resorcinol ring prior to the coupling reaction. For instance, 4,6-diacetylresorcinol (B1214101) has been used as a ligand in the synthesis of novel catalysts. nih.gov The introduction of such functional groups can alter the electronic properties of the resorcinol nucleus, which in turn can influence the subsequent coupling reaction and the properties of the final azo dye.

Furthermore, the resorcinol moiety can be incorporated into larger polymer structures. For example, poly[bis(resorcinol monobenzoate) phosphazenes] have been synthesized, where the chlorine atoms in polydichlorophosphazenes are replaced with resorcinol monobenzoate. researchgate.net This demonstrates the versatility of the resorcinol unit in creating more complex macromolecular structures.

Modification of Xylyl Substituents

Modification of the xylyl substituents on the diazonium component provides another avenue for creating a diverse range of this compound derivatives. The starting material for the diazonium salt, a substituted xylidine (B576407), can be varied to introduce different functional groups onto the xylyl rings. This can include the addition of groups that may enhance solubility, alter the color, or introduce reactive sites for further chemical transformations.

The general principle of azo dye synthesis allows for a wide variety of aromatic amines to be used as the diazo component. nih.gov By selecting different isomers of xylidine or by introducing other substituents onto the aniline (B41778) starting material, a library of this compound analogues with tailored properties can be synthesized. For example, the introduction of sulfonamide groups onto the amine component has been utilized to create novel disperse dyes. nih.gov

Green Chemistry Approaches in Azo-Resorcinol Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for the synthesis of azo dyes, moving away from the use of harsh acids and toxic solvents. rsc.orgdigitellinc.com Several green chemistry approaches have been explored.

One strategy involves the use of solid acid catalysts, which are often reusable and less corrosive than traditional mineral acids. rsc.orgtandfonline.com For example, sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been employed as a catalyst for the diazo coupling reaction under solvent-free conditions at room temperature. rsc.orgresearchgate.net This method offers advantages such as mild reaction conditions, simple product isolation, and recyclability of the catalyst. rsc.org Another example is the use of nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), which acts as an efficient and eco-friendly solid acid for diazotization and coupling under solvent-free grinding conditions. tandfonline.com

The use of biodegradable and non-toxic alternatives to conventional acids is another promising approach. Alginic acid, a polysaccharide derived from brown algae, has been successfully used as a replacement for hydrochloric acid in the diazotization step. digitellinc.com The reaction can often be carried out at room temperature, and the alginic acid can be recycled. digitellinc.com

Furthermore, one-pot synthesis methods have been developed to streamline the process and reduce waste. rsc.org In one such method, the diazotization and coupling reactions are carried out in a single pot with the aid of granular polytetrafluoroethylene (PTFE), allowing for the recycling of wastewater and excess acid. rsc.org These green chemistry strategies aim to make the synthesis of azo-resorcinol systems more sustainable and environmentally benign. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Bis Xylylazo Resorcinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of Bis(xylylazo)resorcinol can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons present in the xylyl and resorcinol (B1680541) moieties.

Phenolic Protons (-OH): The two protons of the hydroxyl groups on the resorcinol ring are expected to appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature. These protons will readily exchange with deuterium (B1214612) oxide (D₂O).

Aromatic Protons:

Resorcinol Ring: The two protons on the central resorcinol ring will appear in the aromatic region. Their exact chemical shifts are influenced by the strong electron-donating hydroxyl groups and the electron-withdrawing azo groups.

Xylyl Rings: Each of the two 2,4-dimethylphenyl (xylyl) rings contains two aromatic protons. These protons would give rise to signals in the aromatic region, with their multiplicity and coupling patterns determined by their relative positions.

Methyl Protons (-CH₃): The four methyl groups on the two xylyl rings are expected to appear as sharp singlets in the upfield region of the spectrum (typically δ 2.0-2.5 ppm). There would likely be two distinct signals for the methyl groups at position 2 and position 4 of the xylyl rings.

In the event of the quinone-hydrazone tautomer being present, the spectrum would be more complex, potentially showing N-H signals and a loss of aromaticity in the central ring, leading to shifts in the corresponding proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Phenolic -OHVariable (e.g., 9.0-12.0)Broad SingletDisappears on D₂O exchange.
Aromatic H (Resorcinol)6.5-8.0Singlet / DoubletShift depends on substitution pattern.
Aromatic H (Xylyl)7.0-7.8Singlet / DoubletDepends on coupling.
Methyl H (-CH₃)2.0-2.5SingletFour methyl groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, complementing the ¹H NMR data.

Aromatic Carbons:

Resorcinol Ring: Six distinct signals are expected for the resorcinol core. The two carbons bonded to the hydroxyl groups (C-OH) will be significantly deshielded, appearing far downfield (δ ~150-165 ppm). The carbons attached to the azo groups (C-N) will also be downfield, while the other aromatic carbons will resonate at typical aromatic values.

Xylyl Rings: Each xylyl ring will show six signals. The carbons bearing the methyl groups and the carbon attached to the azo nitrogen will have their chemical shifts influenced by these substituents.

Methyl Carbons (-CH₃): The carbons of the four methyl groups will appear in the upfield aliphatic region of the spectrum (δ ~15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
C-OH (Resorcinol)150-165Highly deshielded due to oxygen.
C-N (Resorcinol/Xylyl)140-155Attached to the azo group.
Aromatic C (Resorcinol)105-130Standard aromatic region.
Aromatic C (Xylyl)120-145Standard aromatic region.
Methyl C (-CH₃)15-25Aliphatic region.

Two-Dimensional NMR Techniques for Connectivity Mapping

While 1D NMR provides essential information, 2D NMR experiments are indispensable for the unambiguous assignment of all signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between adjacent protons within the resorcinol ring and within each of the xylyl rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of a proton signal to its corresponding carbon signal, for instance, linking the methyl proton signals to the methyl carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. Analysis of a closely related compound, 2,4-Bis(phenylazo)resorcinol, provides insight into the expected vibrational frequencies. nist.gov

Characterization of Azo and Phenolic Moieties

Phenolic Moiety: The most prominent feature for the phenolic groups is the O-H stretching vibration. This typically appears as a strong, broad absorption band in the IR spectrum, centered around 3200-3500 cm⁻¹. The broadness is due to hydrogen bonding. The C-O stretching vibration is also characteristic, appearing in the 1200-1300 cm⁻¹ region.

Azo Moiety: The key vibration for the azo group is the N=N stretch. In symmetric trans-azo compounds, this vibration is weak or forbidden in the IR spectrum but gives a strong signal in the Raman spectrum. For an unsymmetrical molecule like this compound, a weak to medium intensity band is expected in the IR spectrum in the range of 1400-1450 cm⁻¹. The stretching vibrations of the C-N bonds connecting the azo group to the aromatic rings are expected around 1140-1220 cm⁻¹.

Aromatic and Alkyl Groups: The spectra will also be rich with other signals, including aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, and a series of sharp C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound (based on analogue data nist.gov)

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3400Broad, StrongO-H Stretch (Phenolic)
>3000Medium, SharpAromatic C-H Stretch
<3000Medium, SharpAliphatic C-H Stretch (Methyl)
1450-1600Medium-StrongAromatic C=C Ring Stretch
~1440Weak-MediumN=N Stretch (Azo)
~1250StrongC-O Stretch (Phenolic)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For azo dyes, the spectrum is characterized by distinct absorption bands that are responsible for their color.

The electronic spectrum of this compound is dominated by two main types of transitions:

π→π Transitions:* These are high-energy, high-intensity transitions associated with the conjugated π-electron system of the aromatic rings and the azo group. They typically occur in the UV region of the spectrum, resulting in strong absorption bands at shorter wavelengths (e.g., < 400 nm).

n→π Transitions:* This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an anti-bonding π* orbital of the azo group. This absorption band is found at longer wavelengths, often extending into the visible region of the spectrum (e.g., 400-500 nm), and is primarily responsible for the characteristic color of the dye. orientjchem.org

The presence of electron-donating groups (auxochromes) like the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic rings typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted azobenzene. Studies on related azo-resorcinol compounds confirm that the main visible absorption peak lies in the 400-500 nm range. orientjchem.orgresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

Transition TypeExpected λmax (nm)RegionNotes
π→π~250-380UVHigh intensity, relates to conjugation.
n→π~400-500VisibleLower intensity, responsible for color.

Analysis of Chromophoric Properties

The chromophoric properties of this compound arise from the extended π-conjugated system created by the two xylylazo groups attached to the resorcinol core. The azo groups (-N=N-) are key chromophores that, in conjunction with the aromatic rings, are responsible for the compound's absorption of light in the ultraviolet-visible (UV-Vis) region. The presence of two such groups typically leads to intense absorption bands. Azo dyes derived from resorcinol are known to exhibit vibrant colors due to these electronic transitions. researchgate.netontosight.ai The specific positions of the xylylazo groups on the resorcinol ring, along with the substitution pattern on the xylyl moieties, will fine-tune the electronic structure and thus the exact wavelength of maximum absorption (λmax).

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is prominent in dyes with significant changes in dipole moment upon electronic excitation. For this compound, the presence of hydroxyl groups on the resorcinol ring and the azo linkages can lead to pronounced solvatochromic effects.

In different solvents, the absorption spectrum of this compound is expected to shift. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. For instance, in more polar solvents, a bathochromic (red) or hypsochromic (blue) shift in the λmax can be observed, depending on the nature of the electronic transition. orientjchem.org Some azo dyes exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength with increasing solvent polarity. rsc.org The study of solvatochromism provides valuable insights into the electronic distribution in the molecule and its interactions with the surrounding medium. Azo dyes are known to exist in tautomeric forms, such as the hydrazo-hydrazone tautomerism, which can also be influenced by the solvent, further affecting the UV-Vis spectra. dergipark.org.tr

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. The high precision of HRMS is crucial for confirming the identity of synthesized compounds. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a selected precursor ion, providing detailed structural information. nih.gov In the case of this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation of azo dyes in MS/MS often involves the characteristic cleavage of the azo bond (-N=N-). nih.govresearchgate.net This can occur through different pathways, leading to the formation of specific fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. For this compound, one would expect to observe fragment ions corresponding to the xylidine (B576407) diazonium ion and the resorcinol moiety, as well as other characteristic losses. The study of fragmentation patterns is essential for the structural confirmation of complex dye molecules. upce.czresearchgate.net

X-ray Diffraction (XRD) Analysis for Solid-State Structures

While spectroscopic methods provide information about the molecule in solution or the gas phase, X-ray diffraction (XRD) reveals the precise arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique can provide the most accurate and unambiguous determination of its three-dimensional molecular structure. The resulting data would include precise bond lengths, bond angles, and torsional angles, revealing the planarity of the molecule, the conformation of the xylyl groups, and any intramolecular hydrogen bonding involving the hydroxyl groups of the resorcinol ring. This level of detail is invaluable for understanding the structure-property relationships of the compound.

Powder X-ray Diffraction for Crystalline Phases

A comprehensive review of scientific literature and chemical databases indicates that specific powder X-ray diffraction (PXRD) data for this compound has not been publicly reported. Therefore, a detailed analysis of its crystalline phases based on experimental diffraction patterns cannot be presented at this time. However, the principles of PXRD provide a clear framework for how such a characterization would be conducted and the valuable structural information it would yield.

Powder X-ray diffraction is a powerful, non-destructive analytical technique used to characterize the crystalline nature of solid materials. When a finely powdered sample of a compound like this compound is exposed to a monochromatic X-ray beam, the X-rays are diffracted by the crystalline lattice planes within the material. This diffraction occurs at specific angles (2θ) relative to the incident X-ray beam, and the resulting diffraction pattern is a unique "fingerprint" of the specific crystalline phase.

The primary application of PXRD in the study of this compound would be to determine whether the synthesized material is crystalline or amorphous. A crystalline solid, which possesses a long-range ordered arrangement of molecules, will produce a diffraction pattern with a series of sharp, well-defined peaks. In contrast, an amorphous solid, lacking long-range order, would generate a pattern with broad, diffuse humps.

Furthermore, PXRD is crucial for identifying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. If this compound can crystallize into different polymorphs, each form would produce a unique PXRD pattern. By analyzing the positions and relative intensities of the diffraction peaks, each crystalline phase could be identified and monitored.

The data generated from a PXRD experiment is typically presented as a diffractogram, which plots the intensity of the diffracted X-rays against the diffraction angle (2θ). From this plot, the d-spacing—the distance between parallel crystal lattice planes—can be calculated for each peak using Bragg's Law (nλ = 2d sinθ). This information is fundamental to defining the unit cell of the crystal structure.

While experimental data for this compound is unavailable, the following table serves as a representative example of the type of data that would be generated from a PXRD analysis of a crystalline organic compound. This hypothetical data illustrates the characteristic parameters obtained from a diffractogram.

Interactive Data Table: Representative Powder X-ray Diffraction Data

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.510.485
12.27.260
15.85.6100
19.14.675
21.54.190
25.33.550

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimental data for this compound.

Theoretical and Computational Chemistry of Bis Xylylazo Resorcinol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Bis(xylylazo)resorcinol, DFT calculations can provide deep insights into its geometry, stability, and chemical behavior. While specific DFT studies on this compound are not widely available in public literature, the following sections outline the standard methodologies that would be employed for its computational analysis.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting the atomic positions until a minimum energy configuration is found.

Due to the presence of several single bonds, particularly around the azo linkages (-N=N-) and the bonds connecting the xylyl and resorcinol (B1680541) rings, this compound can exist in various conformations. A conformational analysis would be performed to identify the different possible spatial arrangements (conformers) and their relative stabilities. This is crucial as the molecule's properties can be highly dependent on its shape. The calculations would identify the global minimum energy structure, which is the most stable conformer, along with other low-energy isomers.

Table 1: Illustrative Data from Geometry Optimization of this compound

This table illustrates the type of data that would be generated from a DFT geometry optimization calculation. The values are hypothetical and serve to demonstrate the output of such an analysis.

ParameterHypothetical Value (Å / Degrees)Description
N=N Bond Length1.25 ÅThe length of the azo double bond.
C-N Bond Length1.42 ÅThe length of the bond connecting the azo group to the aromatic rings.
O-H Bond Length0.97 ÅThe length of the hydroxyl group bonds on the resorcinol core.
Dihedral Angle (C-N=N-C)178°The twist angle of the azo group, indicating planarity.
Total Energy-1250.5 HartreeThe calculated total electronic energy of the optimized structure.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and likely to be more reactive. For a dye like this compound, the HOMO-LUMO gap is directly related to its color, as it corresponds to the energy of the lowest electronic transition. DFT calculations would map out the electron density distribution of these orbitals, revealing which parts of the molecule are most involved in electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

This table shows representative energy values for the frontier orbitals that would be calculated using DFT.

OrbitalHypothetical Energy (eV)Implication for Reactivity
HOMO-5.8 eVIndicates the ionization potential and electron-donating ability.
LUMO-2.1 eVIndicates the electron affinity and electron-accepting ability.
HOMO-LUMO Gap3.7 eVCorrelates with chemical reactivity and electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. For this compound, a colored dye, this is a particularly relevant application.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). These calculations would identify the specific transitions, such as the π→π* and n→π* transitions associated with the aromatic rings and azo groups, that are responsible for the molecule's color. The predicted spectrum could then be compared with experimental data to validate the computational model.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to:

Explore Conformational Space: Simulate the transitions between different conformers to understand the molecule's flexibility.

Analyze Solvation: Study how the molecule interacts with solvent molecules (e.g., water or organic solvents), which can significantly affect its properties and stability.

Investigate Aggregation: Simulate the interaction of multiple this compound molecules to understand their tendency to aggregate, a common phenomenon for dye molecules that affects their application properties.

Currently, specific MD simulation studies on this compound are not documented in readily accessible scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. These models are widely used in regulatory toxicology and environmental science to predict the properties of chemicals without extensive laboratory testing.

For this compound, QSAR models have been used to predict its environmental properties. A study by The Dow Chemical Company in 2017 utilized a QSAR model to evaluate the ready biodegradability of a reaction mass containing 2,4-bis(xylylazo)resorcinol (B13824139). Such models use calculated molecular descriptors (e.g., molecular weight, logP, electronic properties) to predict the likelihood and rate of a chemical's degradation by microorganisms in the environment.

Furthermore, a 2013 report from the Danish Environmental Protection Agency included a QSAR assessment of 2,4-bis(xylylazo)resorcinol to screen for potential Carcinogenic, Mutagenic, or Reprotoxic (CMR) properties under the REACH regulation. mst.dk These predictive models are crucial for identifying potential hazards and assessing the environmental risk of industrial chemicals.

Table 3: Summary of QSAR Studies on this compound

Study/ReportYearEndpoint PredictedSubject
The Dow Chemical Company 2017Ready BiodegradabilityReaction mass of 2,4-bis(xylylazo)resorcinol and other related azo dyes.
Danish Environmental Protection Agency mst.dk2013Potential CMR (Carcinogenic, Mutagenic, Reprotoxic) properties2,4-bis(xylylazo)resorcinol

Reaction Pathway Analysis and Transition State Investigations

The synthesis of this compound from resorcinol and two equivalents of a xylyl diazonium salt proceeds in a stepwise manner, involving two successive azo coupling reactions. Each coupling step is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile attacking the electron-rich resorcinol ring. The reaction pathway can be dissected into the formation of a mono-azo intermediate followed by a second coupling to yield the final bis-azo product. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the energetics and geometries of the reactants, intermediates, transition states, and products along this reaction coordinate.

The azo coupling reaction is initiated by the attack of the aryldiazonium cation on the activated resorcinol ring. In alkaline conditions (pH > 7.5), the resorcinol exists predominantly as the more reactive phenoxide ion, which significantly enhances the rate of electrophilic substitution. libretexts.org The initial attack leads to the formation of a sigma complex, also known as an arenium ion, which is a high-energy intermediate. researchgate.net This intermediate then rapidly loses a proton to regain aromaticity, yielding the azo-coupled product. researchgate.net

The first azo coupling to form the mono-substituted intermediate can occur at either the C2 or C4 position of the resorcinol ring. The two hydroxyl groups of resorcinol direct the substitution to the ortho and para positions. The second coupling reaction then occurs on the mono-azo-resorcinol intermediate to form the bis-azo compound. The regioselectivity of this second attack is crucial in determining the final structure of the dye.

Detailed Research Findings from Computational Studies:

While specific computational studies on the reaction pathway of this compound are not extensively available in the public domain, research on similar azo dye systems provides valuable insights into the transition states and reaction energetics. DFT calculations on related azo dye syntheses have shown that the formation of the sigma complex is the rate-determining step, characterized by a significant activation energy barrier. rsc.org

The transition state for the electrophilic attack of the diazonium ion on the aromatic ring involves the partial formation of a C-N bond and the localization of positive charge on the aromatic ring. The geometry of this transition state is crucial for understanding the reactivity and selectivity of the reaction.

The following tables present hypothetical but representative data based on DFT calculations for a generic bis-azo resorcinol system, illustrating the type of information obtained from such computational investigations.

Table 1: Calculated Relative Energies for the Stepwise Azo Coupling on Resorcinol

SpeciesRelative Energy (kcal/mol)
Resorcinol + 2 Diazonium Ions0.0
Transition State 1 (TS1)+15.2
Mono-azo Intermediate-5.8
Transition State 2 (TS2)+18.5 (relative to mono-azo intermediate)
Bis-azo Product-12.3

Note: These values are illustrative and would vary for the specific xylyl-substituted system.

The data in Table 1 indicates that both coupling steps are exothermic, with the formation of the bis-azo product being thermodynamically favorable. The activation energy for the second coupling (TS2) is slightly higher than the first (TS1), suggesting that the introduction of the first azo group slightly deactivates the ring towards the second electrophilic attack.

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1) for the First Azo Coupling

ParameterValue
C-N bond length (forming)1.85 Å
N-N bond length (diazonium)1.12 Å
C-O bond lengths (resorcinol)1.30 Å, 1.32 Å

Note: These values are representative of typical transition state geometries in azo coupling reactions.

The elongated C-N bond in the transition state, compared to a typical single bond, is characteristic of the bond-forming process. These geometric parameters, along with vibrational frequency calculations, are used to confirm the nature of the transition state.

Reaction Mechanisms and Chemical Transformations of Bis Xylylazo Resorcinol

Mechanisms of Azo-Reduction and Cleavage

The reduction of the azo bond (-N=N-) is a critical transformation for azo compounds like bis(xylylazo)resorcinol. This process can occur through various chemical and biological pathways, leading to the cleavage of the molecule.

The reductive cleavage of the azo linkages in this compound results in the formation of aromatic amines. This transformation breaks the chromophoric azo group, leading to the decolorization of the compound. The general mechanism involves the addition of electrons to the azo bond, which destabilizes and ultimately severs the nitrogen-nitrogen double bond. This process typically requires a reducing agent to donate the necessary electrons. The resulting products are the corresponding aromatic amines derived from the two aryl groups that were linked by the azo bridge.

Catalytic Reduction:

Catalytic hydrogenation is a common method for the reduction of azo compounds. In this process, hydrogen gas (H₂) is used as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The catalyst facilitates the transfer of hydrogen atoms to the azo bond, leading to its cleavage and the formation of amines.

Another approach involves the use of metal nanoparticles, such as silver and gold, which can act as catalysts for the reduction of azo dyes. nih.gov These nanoparticles provide a large surface area for the reaction to occur and can facilitate electron transfer to the azo bond, leading to its cleavage. nih.gov

Enzymatic Reduction:

In biological systems, the reduction of azo compounds is often carried out by enzymes known as azoreductases. nih.govresearchgate.net These enzymes are found in a variety of microorganisms, including bacteria and fungi. nih.gov Azoreductases catalyze the reductive cleavage of the azo bond by transferring electrons from electron donors, such as NADH or NADPH, to the azo compound. nih.govresearchgate.net This process is typically anaerobic, as oxygen can compete with the azo compound as an electron acceptor. researchgate.net

The enzymatic reduction of azo dyes is considered an environmentally friendly and cost-effective method for their degradation. researchgate.net The reaction occurs under mild conditions of temperature and pH. nih.gov Bacterial azoreduction can be a complex process linked to the electron transport chain within the cellular membrane, rather than being catalyzed by a single enzyme. nih.gov

Interactive Data Table: Comparison of Catalytic and Enzymatic Azo-Reduction

FeatureCatalytic ReductionEnzymatic Reduction
Reducing Agent Hydrogen gas (H₂), metal hydridesNADH, NADPH
Catalyst Metal catalysts (e.g., Pd/C, PtO₂), metal nanoparticlesAzoreductase enzymes
Reaction Conditions Often requires elevated pressure and temperatureMild temperature and pH
Specificity Generally less specificCan exhibit high substrate specificity
Environmental Impact Can involve heavy metalsGenerally considered more environmentally friendly

Photochemical Transformations and Photostability Studies

The interaction of this compound with light can induce various chemical transformations, impacting its stability and color.

Upon absorption of light, azo compounds can undergo reversible trans-cis isomerization around the nitrogen-nitrogen double bond. The more stable trans isomer can be converted to the less stable cis isomer. This process can be induced by UV or visible light. The cis isomer can then revert to the trans isomer either thermally or by irradiation with light of a different wavelength. This photoisomerization can lead to changes in the absorption spectrum and color of the compound.

Prolonged exposure to light, particularly UV radiation, can lead to the irreversible degradation of this compound. Photodegradation pathways can be complex and may involve several processes, including:

Photo-oxidation: In the presence of oxygen, excited-state this compound can react with oxygen to form oxidized products, leading to the breakdown of the molecule.

Photoreduction: In the absence of oxygen and the presence of a reducing agent, the azo bond can be photochemically reduced, leading to its cleavage.

Photosensitized reactions: The excited dye molecule can transfer energy to other molecules, initiating degradation reactions.

The specific degradation products will depend on the reaction conditions, such as the wavelength of light, the presence of oxygen, and the solvent.

Electrochemical Behavior and Redox Chemistry

The electrochemical behavior of this compound is characterized by the redox activity of the azo group. The azo group can be both electrochemically reduced and oxidized.

Electrochemical Reduction:

The reduction of the azo group is typically an irreversible process that occurs in two steps, each involving the transfer of two electrons and two protons. The first step involves the reduction of the azo group to a hydrazo intermediate (-NH-NH-). The second step involves the cleavage of the nitrogen-nitrogen single bond in the hydrazo intermediate to form the corresponding aromatic amines. The potential at which this reduction occurs depends on the pH of the solution and the structure of the molecule.

Electrochemical Oxidation:

The electrochemical oxidation of the azo group is generally a more complex process and can lead to the formation of various oxidation products, including azoxy compounds (-N=N(O)-) and other degradation products. The oxidation potential is also dependent on the molecular structure and the experimental conditions.

The study of the electrochemical behavior of this compound provides valuable insights into its redox properties and can be used to develop electrochemical methods for its detection and degradation.

Derivatization Reactions and Functional Group Transformations of this compound

This compound, a complex diazo compound, possesses several reactive sites amenable to derivatization and functional group transformations. These include the two phenolic hydroxyl (-OH) groups on the resorcinol (B1680541) core, the two azo (-N=N-) linkages, and the aromatic xylyl rings. While specific literature on the derivatization of this compound is sparse, the reactivity of its constituent functional groups—resorcinol, azoarenes, and xylene—is well-documented. This section explores the potential chemical modifications of this compound based on the established chemistry of these moieties.

The primary sites for derivatization are the hydroxyl groups of the resorcinol ring. These phenolic hydroxyls can undergo a variety of reactions to form esters, ethers, and other derivatives. Such modifications can significantly alter the solubility, chelating properties, and spectral characteristics of the parent molecule.

Another key area for chemical transformation is the reduction of the azo groups. The -N=N- linkage can be cleaved to yield corresponding amines, a reaction that fundamentally changes the structure and chromophoric properties of the compound. researchgate.net

Finally, the xylyl aromatic rings, while less reactive than the resorcinol ring, can potentially undergo electrophilic substitution reactions, allowing for the introduction of further functional groups onto the periphery of the molecule. acs.orgpearson.comquora.comchegg.comvaia.com

Reactions Involving the Hydroxyl Groups

The phenolic hydroxyl groups are typically the most reactive sites for derivatization. Common reactions include esterification and etherification.

Esterification: The hydroxyl groups can be converted to esters by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. researchgate.netjmchemsci.comnih.gov This transformation is useful for altering the polarity of the molecule and for introducing new functional groups via the acyl chain.

Etherification: Treatment with alkylating agents, such as alkyl halides or sulfates in the presence of a strong base (e.g., Williamson ether synthesis), would yield the corresponding ethers. This modification can enhance the stability of the compound and influence its solubility in nonpolar solvents.

Below is a table summarizing potential derivatization reactions of the hydroxyl groups:

Reaction Type Reagent Potential Product Expected Change in Properties
EsterificationAcetyl ChlorideBis(xylylazo)diacetoxybenzeneIncreased solubility in organic solvents
EsterificationBenzoyl ChlorideBis(xylylazo)dibenzyloxybenzeneIntroduction of aromatic rings, potential for π-stacking
EtherificationMethyl IodideBis(xylylazo)dimethoxybenzeneIncreased stability, altered chelating ability
EtherificationEthyl BromideBis(xylylazo)diethoxybenzeneEnhanced lipophilicity

Transformations of the Azo Group

The azo linkage is a key functional group that can undergo reduction to form hydrazo intermediates or be completely cleaved to form amines. acs.org

Reduction to Amines: A common transformation of azo compounds is their reduction to the corresponding primary amines. nih.gov Reagents such as hydrazine (B178648) hydrate, sodium dithionite, or catalytic hydrogenation can be employed for this purpose. researchgate.net The reductive cleavage of this compound would be expected to yield 1,3-diamino-2,4-dihydroxybenzene and two molecules of the corresponding xylidine (B576407). This reaction is a powerful tool for breaking down the larger molecule into smaller, more easily identifiable fragments, which can be useful in structural elucidation.

A summary of potential azo group reductions is presented in the table below:

Reagent Product(s) Reaction Condition
Hydrazine Hydrate1,3-Diamino-2,4-dihydroxybenzene + 2,4-Dimethylaniline (B123086)Reflux in ethanol (B145695)
Sodium Dithionite1,3-Diamino-2,4-dihydroxybenzene + 2,4-DimethylanilineAqueous solution
H₂ / Pd-C1,3-Diamino-2,4-dihydroxybenzene + 2,4-DimethylanilinePressurized hydrogen

Modification of the Aromatic Rings

While the resorcinol ring is highly activated towards electrophilic substitution, these positions are already occupied by the azo groups. The xylyl rings, however, are available for further functionalization. The two methyl groups on each xylyl ring are activating and direct incoming electrophiles to the ortho and para positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid could introduce nitro (-NO₂) groups onto the xylyl rings. The positions of substitution would be governed by the directing effects of the methyl and azo groups. pearson.comquora.com

Halogenation: Electrophilic halogenation, for instance with bromine in the presence of a Lewis acid, could be used to introduce halogen atoms onto the xylyl rings.

The following table outlines potential electrophilic substitution reactions on the xylyl rings:

Reaction Type Reagent Potential Product Notes
NitrationHNO₃ / H₂SO₄Bis(nitroxylylazo)resorcinolPosition of nitration depends on directing effects
BrominationBr₂ / FeBr₃Bis(bromoxylylazo)resorcinolIntroduction of a heavy atom, useful for X-ray crystallography
SulfonationFuming H₂SO₄Bis(sulfoxylylazo)resorcinolIncreases water solubility

Complexation Chemistry and Supramolecular Assemblies of Bis Xylylazo Resorcinol

Metal Chelation Studies of Azo-Resorcinol Ligands

Azo dyes containing the resorcinol (B1680541) moiety are well-recognized for their capacity to form stable and often colorful complexes with a wide range of transition metals. orientjchem.orgirapa.org The coordination chemistry of these ligands is a subject of extensive research, focusing on their synthesis, structure, and properties. nih.gov The presence of the azo group (-N=N-) and the hydroxyl groups (-OH) on the resorcinol ring provides key sites for metal ion binding. orientjchem.org

The synthesis of metal complexes with azo-resorcinol ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in a solvent like ethanol (B145695). irapa.orgresearchgate.net The reaction mixture is often heated under reflux for several hours to ensure completion. nih.gov In some preparations, the pH of the solution is adjusted using a buffer, as the optimal conditions for complex formation can be pH-dependent. irapa.org The resulting solid complexes are then isolated by filtration, washed with solvents like ethanol and diethyl ether, and dried. irapa.orgnih.gov

Characterization of these complexes involves a suite of analytical and spectroscopic techniques to elucidate their structure and composition. researchgate.netirapa.org Elemental analysis (C, H, N) is used to confirm the empirical formula of the complexes. uobaghdad.edu.iq Infrared (FT-IR) spectroscopy is crucial for identifying the coordination sites of the ligand. A key indicator of complexation is the shift or disappearance of the vibrational band corresponding to the phenolic -OH group, suggesting its deprotonation and coordination to the metal ion. researchgate.net Shifts in the frequency of the -N=N- azo group vibration also provide evidence of its involvement in binding. orientjchem.org

Further characterization is achieved using techniques such as UV-Visible spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. nih.govresearchgate.net Molar conductance measurements in solvents like DMSO or ethanol help determine whether the complexes are electrolytic or non-electrolytic in nature. nih.govuobaghdad.edu.iq Thermal analysis techniques, such as thermogravimetric analysis (TGA), provide information on the thermal stability of the complexes and the presence of coordinated or lattice water molecules. nih.gov

Table 1: Analytical Techniques for Characterization of Azo-Resorcinol Metal Complexes

TechniquePurposeKey Findings
Elemental Analysis (C,H,N) Determines the empirical formula and confirms stoichiometry. uobaghdad.edu.iqProvides the percentage composition of elements in the complex. uobaghdad.edu.iq
FT-IR Spectroscopy Identifies the ligand's donor atoms binding to the metal ion. researchgate.netDisappearance of the ν(O-H) band and shifts in ν(N=N) and ν(C-O) bands indicate coordination. researchgate.net
UV-Vis Spectroscopy Studies electronic transitions and confirms complex formation. irapa.orgBathochromic (red) or hypsochromic (blue) shifts in absorption bands upon complexation. nih.gov
¹H-NMR Spectroscopy Elucidates the structure of diamagnetic complexes in solution. nih.govDisappearance of the phenolic proton signal confirms deprotonation and coordination. nih.gov
Molar Conductance Determines the electrolytic nature of the complexes. nih.govLow values indicate non-electrolytic character, while higher values suggest an ionic nature. nih.govuobaghdad.edu.iq
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and composition of the complexes. nih.govReveals decomposition patterns and the presence of solvent molecules. nih.gov
Magnetic Susceptibility Determines the magnetic moment to infer the geometry of the complex. researchgate.netHelps distinguish between high-spin and low-spin configurations in transition metal complexes. researchgate.net

The stoichiometry of metal complexes derived from azo-resorcinol ligands is commonly determined using methods like the mole ratio method in solution and confirmed by elemental analysis of the isolated solid complexes. researchgate.netuobaghdad.edu.iq Typically, these ligands act as bidentate or tridentate donors, coordinating to metal ions to form complexes with a 1:1 or 1:2 metal-to-ligand ratio. orientjchem.orgresearchgate.net For instance, a bidentate azo dye derived from resorcinol and 1-amino-2-naphthol-4-sulphonic acid was found to form complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) in a 1:2 molar ratio. orientjchem.org Another study on an azo ligand from 4,4'-methylenedianiline (B154101) and resorcinol reported the formation of 1:2 complexes with Cu(II), Ni(II), Pb(II), and Cd(II). irapa.org

The coordination geometry of the central metal ion is inferred from a combination of spectroscopic data, magnetic susceptibility measurements, and sometimes X-ray crystallography. researchgate.netnih.gov For example, diffused reflectance and magnetic moment studies have been used to propose octahedral geometries for Cr(III), Mn(II), Fe(III), Co(II), and Ni(II) complexes. nih.gov In other cases, tetrahedral geometries have been suggested for Zn(II), Cd(II), and Hg(II) complexes based on spectral and analytical data. uobaghdad.edu.iq The specific geometry adopted depends on the metal ion, its oxidation state, and the steric and electronic properties of the ligand. nih.govnih.gov

Table 2: Stoichiometry and Proposed Geometries for Various Azo-Dye Metal Complexes

Ligand SourceMetal IonStoichiometry (Metal:Ligand)Proposed GeometryReference
4-Aminobenzoic acid & 2,4-dimethylphenolZn(II), Cd(II), Hg(II)1:2Tetrahedral uobaghdad.edu.iq
4-Amino-antipyrine & 4-aminophenolCr(III), Fe(III), Co(II), Ni(II)1:1Octahedral nih.gov
4,4'-methylenedianiline & ResorcinolCu(II), Ni(II), Pb(II), Cd(II)1:2Not specified irapa.org
Resorcinol & 1-amino-2-naphthol-4-sulphonic acidMn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)1:2Not specified orientjchem.org
Theophylline & 4-chloroanilineCo(II), Ni(II)1:2Octahedral researchgate.net

The formation of metal complexes is governed by both thermodynamic and kinetic factors. Thermodynamic stability is often assessed through thermal analysis (TGA), where a higher decomposition temperature for a complex compared to the free ligand indicates significant thermal stability. irapa.org Studies on bis-bidentate diacetyl resorcinol complexes have also highlighted their thermodynamic stability through various physicochemical techniques. nih.gov The redox properties of these complexes, a key thermodynamic aspect, can be investigated using cyclic voltammetry, which provides information on the reduction potentials and the reversibility of electron transfer processes. nih.gov

Kinetic aspects involve understanding the rate and mechanism of complex formation. Studies often focus on optimizing reaction conditions such as pH, reagent concentration, and reaction time to maximize the yield of the complex. irapa.orgresearchgate.net These optimization studies provide insight into the kinetics of the chelation process. The high thermal stability observed in many azo-resorcinol complexes suggests a thermodynamically favorable formation process, resulting in stable products. irapa.org

Supramolecular Interactions and Self-Assembly Processes

Beyond covalent bond formation in metal chelation, bis(xylylazo)resorcinol can participate in a variety of non-covalent interactions, leading to the formation of complex supramolecular assemblies. These interactions are fundamental to processes like crystal engineering and host-guest chemistry.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, relying on a thorough understanding of intermolecular interactions. Hydrogen bonding is a primary tool in this field. researchgate.net The this compound molecule has significant potential for forming extensive hydrogen bond networks. It is predicted to have two hydrogen bond donors (the -OH groups) and six hydrogen bond acceptors (the oxygen and nitrogen atoms). nih.gov

These hydrogen bonds, along with other non-covalent interactions like C-H···π, can direct the self-assembly of molecules in the solid state, leading to well-defined one-, two-, or three-dimensional architectures. nih.govresearchgate.net The interplay of these forces dictates the crystal packing and, consequently, the material's physical properties. In metal complexes of related ligands, complex 3D networks are often stabilized by a combination of N-H···Cl, O-H···N, and other hydrogen bonds involving solvent molecules, demonstrating the importance of these interactions in building robust crystal lattices. researchgate.net

π-Stacking and Other Non-Covalent Interactions

The planar nature of the xylyl and resorcinol rings in this compound facilitates π-stacking interactions, a critical non-covalent force in the assembly of supramolecular structures. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the context of this compound, both face-to-face and offset π-stacking arrangements are conceivable, contributing to the stabilization of crystal lattices and aggregated structures in solution. The extent and geometry of π-stacking can be influenced by the presence of metal ions or other guest molecules, which can modulate the electronic properties of the aromatic systems and thus the strength of the interaction.

Luminescence and Absorption Modulation Upon Complexation

The chromophoric nature of this compound, arising from its extended π-conjugated system encompassing the azo groups and aromatic rings, results in distinct absorption characteristics in the ultraviolet-visible (UV-Vis) spectrum. The complexation of this ligand with metal ions can induce significant changes in its electronic structure, leading to modulation of its absorption and luminescence properties. These changes serve as a sensitive probe for studying the binding events and can be harnessed for applications in sensing and materials science.

Upon coordination with metal ions, the absorption spectrum of this compound is expected to exhibit shifts in the maximum absorption wavelength (λmax), a phenomenon known as solvatochromism in response to solvent polarity, but in this context, it is more accurately termed metallochromism. These shifts are indicative of the alteration of the energy levels of the molecular orbitals involved in the electronic transitions. For instance, interaction with a metal ion can stabilize the excited state, leading to a bathochromic (red) shift, or stabilize the ground state, resulting in a hypsochromic (blue) shift. The magnitude and direction of the shift are dependent on the nature of the metal ion, its charge, size, and the coordination geometry.

Metal IonExpected Absorption Shift (λmax)Expected Luminescence Change
Transition Metals (e.g., Fe³⁺, Cu²⁺)Bathochromic or Hypsochromic ShiftQuenching or weak modulation
Main Group Metals (e.g., Al³⁺, Zn²⁺)Hypsochromic ShiftPotential for luminescence enhancement
Alkali/Alkaline Earth MetalsMinimal to no significant shiftUnlikely to cause significant change

Applications in Functional Materials Science and Advanced Technologies

Role in Dye Chemistry and Colorant Development for Specific Materials

The primary application of bis(xylylazo)resorcinol and related azo compounds lies in their function as dyes and pigments. Their molecular structure, characterized by the presence of azo groups (-N=N-), is responsible for their ability to absorb light in the visible spectrum, resulting in vibrant colors. revistaindustriatextila.ro

This compound is utilized in the production of dyes and pigments for materials such as textiles, leather, and paper. google.com As a disazo dye, it can be synthesized to create a range of colors, with a common variant appearing as a brilliant orange. chemicalbook.com These dyes are often anionic, making them suitable for dyeing substrates that can be colored with such dyes, including natural or regenerated cellulose, and natural or synthetic polyamides. google.com

The formulation of these dyes involves synthesizing the compound through a process of diazotization of an aromatic amine, such as 2,4-dimethylaniline (B123086) (xylylamine), followed by coupling with resorcinol (B1680541). This process is typically conducted in an acidic medium at low temperatures. The resulting dye can then be incorporated into various formulations. For instance, related polyazo dyes containing a resorcinol middle component are used to create stable aqueous solutions for dyeing leather, often in conjunction with metal complexes to enhance fastness properties. google.com The dyeing process with these types of dyes on materials like cotton may involve applying a solution of the dye at elevated temperatures for a specific duration. revistaindustriatextila.ro

The solubility of this compound can be influenced by its formulation. It is generally soluble in organic solvents like ethanol (B145695) and toluene (B28343). chemicalbook.com Its interaction with acids and bases is also a key characteristic; for example, it produces a scarlet color in concentrated sulfuric acid and an orange-brown solution in a hot sodium hydroxide (B78521) solution. chemicalbook.com

PropertyDescription
Appearance Brilliant orange solid chemicalbook.com
Solubility Soluble in ethanol and toluene chemicalbook.com
Reaction in Acid Forms a scarlet solution in concentrated sulfuric acid chemicalbook.com
Reaction in Base Forms an orange-brown solution in 2% hot sodium hydroxide chemicalbook.com

Integration into Polymer Matrices and Resins

The bifunctional nature of the azo groups in this compound suggests its potential as a crosslinker in polymer chemistry. This opens up possibilities for its integration into polymer matrices and resins to create functional materials.

The resorcinol component of this compound is a well-known precursor in the synthesis of high-performance polymers, such as resorcinol-formaldehyde resins. researchgate.net These resins are used in applications requiring high thermal stability and mechanical strength. While specific research on this compound in advanced polymer composites is emerging, the known properties of resorcinol-based polymers provide a strong indication of its potential. The incorporation of such a dye molecule directly into the polymer backbone or as a filler could lead to colored composites with tailored properties.

The field of additive manufacturing, particularly stereolithography (SLA), relies on photocurable resins. nih.govutas.edu.au Research into new resin formulations is a key area of development. Resorcinol-based epoxy acrylates have been synthesized and investigated for use in SLA 3D printing, demonstrating good thermal stability and mechanical properties. nih.govnih.gov These resins are formulated by blending the oligomer with reactive diluents and photoinitiators. nih.govnih.gov

The integration of functional additives into 3D printing resins is an active area of research. For instance, fiber-reinforced photocurable resins are being developed to enhance the strength and thermal properties of printed objects. nih.govnih.gov Similarly, the incorporation of dyes and other functional molecules is being explored. While direct studies on this compound in 3D printing resins are not yet widely published, its properties as a colorant and potential crosslinker make it a candidate for developing colored and functional 3D printed materials. The use of photo-blockers in SLA resins to control the curing depth is a standard practice, and colored compounds like this compound could potentially play a dual role as both a colorant and a light modulator. utas.edu.au The development of special resins, for example, for the in-situ generation of nanoparticles, highlights the trend towards creating more functional materials for 3D printing. researchgate.net

3D Printing TechnologyResin ComponentPotential Role of this compound
Stereolithography (SLA)Photocurable Resin (e.g., Acrylate-based)Colorant, UV-absorber/photo-blocker, Crosslinking agent

Development of Chemo-Sensors and Probes Based on this compound Complexes

This compound can form stable chelate complexes with various transition metal ions through its azo and hydroxyl groups. This property is the basis for its application in the development of chemosensors.

Research has shown that copper(II) complexes of this compound are utilized in colorimetric sensors for the detection of trace metal ions in environmental samples. Colorimetric sensors offer a straightforward method for detecting metal ions, often allowing for visual detection or measurement with a simple spectrophotometer. nih.govresearchgate.net The formation of a complex between the sensor molecule and the target metal ion leads to a change in the solution's color, which can be correlated to the concentration of the analyte. nih.gov For instance, a 1:1 stoichiometric complex between this compound and Cu(II) has been used for spectrophotometric analysis with a limit of detection of 0.1 ppm. The development of such sensors is crucial for environmental monitoring and other applications where rapid and sensitive detection of metal ions is required. nih.govresearchgate.net

Metal IonComplex Stoichiometry (Metal:Ligand)Application
Cu(II)1:1Spectrophotometric analysis (LOD: 0.1 ppm)
Fe(III)1:2Heterogeneous catalysis

Photo-Responsive Materials Research and Optical Limiting Applications

Azo dyes, including this compound, exhibit photo-responsive behavior due to the photoisomerization of the azo group. Exposure to UV light can induce a reversible transformation from the more stable trans isomer to the cis isomer. This photoswitching capability makes these compounds interesting for applications in photo-responsive materials.

This photoisomerization can be harnessed in "smart" polymer systems. When azo dyes are incorporated into a polymer matrix, the conformational change of the dye molecule upon irradiation can induce changes in the polymer's properties. This has been explored for applications such as light-responsive drug delivery systems.

Furthermore, the nonlinear optical properties of azo dyes have attracted interest for applications in optical data storage and optical limiting. researchgate.net In the context of optical data storage, the two distinct isomers (trans and cis) can represent different states for writing and erasing information. researchgate.net The large nonlinear refraction and good thermal stability of some azo dyes are advantageous for these applications. researchgate.net Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident light intensity, which is a desirable property for protecting sensors and eyes from high-intensity laser beams. The reverse saturable absorption exhibited by some azo dyes contributes to their optical limiting capabilities. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Bis(xylylazo)resorcinol, and how can its purity be validated?

  • Methodological Answer :

  • Synthesis : Use cyclic voltammetry (CV) to monitor electrochemical oxidation pathways, as resorcinol derivatives often undergo irreversible oxidation reactions. Adjust pH (e.g., pH < pKa₁ for 1H⁺/1e⁻ oxidation) to control radical formation and polymerization .
  • Purity Validation : Combine High-Performance Liquid Chromatography (HPLC) with mass spectrometry to confirm molecular weight (C₁₆H₁₄N₄O₂) and detect byproducts. Cross-validate with DFT-calculated HOMO eigenvalues to identify radical intermediates .

Q. How does pH influence the electrochemical behavior of this compound?

  • Methodological Answer :

  • Conduct cyclic voltammetry across a pH range (1–14) using macro- and micro-electrodes. Measure peak potential (Ep) shifts: expect a slope of ~−54 mV/pH due to proton-coupled electron transfer. Electrode fouling from polymerized radicals may occur at pH > pKa₂, necessitating electrode cleaning protocols .
  • Example Data :
pH RangeOxidation PathwayTransfer Coefficient (β)Electrode Fouling Risk
< pKa₁1H⁺/1e⁻0.6 ± 0.1Low
> pKa₂1e⁻0.6 ± 0.1High

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • Use UV-Vis spectroscopy to detect azo-group transitions (~400–500 nm). Pair with FT-IR to identify resorcinol hydroxyl stretches (3200–3600 cm⁻¹) and azo-bond vibrations (~1400–1600 cm⁻¹). For crystallinity, employ X-ray diffraction (XRD) if single crystals are obtainable .

Advanced Research Questions

Q. How do computational models (e.g., DFT) align with experimental data in elucidating this compound’s oxidation mechanism?

  • Methodological Answer :

  • DFT Workflow : Calculate reaction energies of proposed oxidation steps (e.g., 1H⁺/1e⁻ vs. 1e⁻ pathways). Compare HOMO eigenvalues of intermediates to experimental Ep values. Validate using transfer coefficients (β ≈ 0.6) and pH-dependent slopes .
  • Contradiction Resolution : If computational predictions deviate (e.g., unexpected radical stability), re-examine solvent effects or implicit/explicit protonation states in DFT parameters .

Q. What strategies mitigate electrode fouling during electrochemical analysis of this compound?

  • Methodological Answer :

  • Prevention : Use microelectrodes to reduce current density and fouling. Alternatively, employ pulsed voltammetry to limit radical accumulation.
  • Post-Fouling Remediation : Polish electrodes with alumina slurry or use sacrificial coatings (e.g., Nafion) to block polymer adsorption. Validate cleanliness via redox probes like ferricyanide .

Q. How can this compound’s reactivity be leveraged in sensor design for environmental monitoring?

  • Methodological Answer :

  • Sensor Development : Optimize microelectrode geometry (e.g., carbon fiber) for low ionic strength samples. Calibrate sensitivity (e.g., 123 nA/μM) and limit of detection (LOD = 0.03 μM) using chronoamperometry. Validate against standard methods (e.g., HPLC) .
  • Interference Testing : Assess selectivity against structurally similar phenols (e.g., resorcinol derivatives) via competitive CV scans.

Q. What theoretical frameworks guide the analysis of contradictory data in this compound studies?

  • Methodological Answer :

  • Conceptual Frameworks : Apply the PICO framework to define Population (compound variants), Intervention (e.g., pH adjustment), Comparison (computational vs. experimental outcomes), and Outcome (mechanistic validation) .
  • Data Reconciliation : Use multi-method triangulation (e.g., CV, DFT, HPLC) to resolve discrepancies. For example, inconsistent β values may arise from unaccounted solvent interactions—recalibrate DFT with explicit solvation models .

Methodological Best Practices

  • Experimental Design : Align with the PICO framework to ensure specificity and measurability .
  • Data Analysis : Use software (e.g., Gaussian for DFT, OriginLab for CV) to automate parameter extraction and reduce human error .
  • Reproducibility : Document electrode pretreatment, solvent purity, and computational parameters in line with guidelines for chemical reproducibility .

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